Cas no 937607-08-4 (2-4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo3,4-bpyridin-1-ylacetic acid)
2-4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo3,4-bpyridin-1-ylacetic acid Chemical and Physical Properties
Names and Identifiers
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- (4-Difluoromethyl-3,6-dimethyl-pyrazolo[3,4-b]pyridin-1-yl)-acetic acid
- 2-4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo3,4-bpyridin-1-ylacetic acid
- CS-0264410
- MMB60708
- 2-[4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
- 937607-08-4
- 2-[4-(Difluoromethyl)-3,6-dimethyl-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
- 2-(4-(Difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aceticacid
- AKOS000317021
- 2-(4-(Difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
- EN300-92731
- CCG-320788
- SB85601
- [4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
- [4-(DIFLUOROMETHYL)-3,6-DIMETHYLPYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID
- Z1263738625
- 2-[4-(difluoromethyl)-3,6-dimethylpyrazolo[3,4-b]pyridin-1-yl]acetic acid
- STK351361
- MFCD08697720
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- MDL: MFCD08697720
- Inchi: 1S/C11H11F2N3O2/c1-5-3-7(10(12)13)9-6(2)15-16(4-8(17)18)11(9)14-5/h3,10H,4H2,1-2H3,(H,17,18)
- InChI Key: QFHHXGIQFCFBNA-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C)N=C2C=1C(C)=NN2CC(=O)O)F
Computed Properties
- Exact Mass: 255.08193293Da
- Monoisotopic Mass: 255.08193293Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 329
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 68Ų
2-4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo3,4-bpyridin-1-ylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 204417-1g |
2-[4-(Difluoromethyl)-3,6-dimethyl-pyrazolo[3,4-b]pyridin-1-yl]acetic acid, 95% |
937607-08-4 | 95% | 1g |
$840.00 | 2023-09-07 | |
| Chemenu | CM272018-1g |
2-(4-(Difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid |
937607-08-4 | 97% | 1g |
$318 | 2021-08-18 | |
| Chemenu | CM272018-5g |
2-(4-(Difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid |
937607-08-4 | 97% | 5g |
$813 | 2021-08-18 | |
| Chemenu | CM272018-10g |
2-(4-(Difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid |
937607-08-4 | 97% | 10g |
$1332 | 2021-08-18 | |
| Chemenu | CM272018-1g |
2-(4-(Difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid |
937607-08-4 | 97% | 1g |
$318 | 2024-07-19 | |
| Chemenu | CM272018-5g |
2-(4-(Difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid |
937607-08-4 | 97% | 5g |
$813 | 2024-07-19 | |
| Chemenu | CM272018-10g |
2-(4-(Difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid |
937607-08-4 | 97% | 10g |
$1332 | 2024-07-19 | |
| Enamine | EN300-92731-0.05g |
2-[4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid |
937607-08-4 | 95% | 0.05g |
$217.0 | 2024-05-21 | |
| Enamine | EN300-92731-0.1g |
2-[4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid |
937607-08-4 | 95% | 0.1g |
$324.0 | 2024-05-21 | |
| Enamine | EN300-92731-0.25g |
2-[4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid |
937607-08-4 | 95% | 0.25g |
$463.0 | 2024-05-21 |
2-4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo3,4-bpyridin-1-ylacetic acid Suppliers
2-4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo3,4-bpyridin-1-ylacetic acid Related Literature
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
Additional information on 2-4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo3,4-bpyridin-1-ylacetic acid
Introduction to 2-4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-bpyridin-1-ylacetic acid (CAS No. 937607-08-4)
2-4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-bpyridin-1-ylacetic acid, identified by its CAS number 937607-08-4, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrazolopyridine class, a heterocyclic scaffold known for its broad spectrum of biological activities. The presence of multiple functional groups, including difluoromethyl, methyl, and acetic acid substituents, contributes to its unique chemical properties and potential therapeutic applications.
The difluoromethyl group is particularly noteworthy, as it is frequently employed in drug design to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles. In recent years, compounds incorporating this moiety have been extensively studied for their roles in oncology, inflammation, and infectious diseases. The 3,6-dimethyl substitution pattern further fine-tunes the electronic and steric environment of the pyrazolopyridine core, influencing its interactions with biological targets.
1H-pyrazolo[3,4-bpyridin-1-ylacetic acid represents a sophisticated derivative that combines the structural features of pyrazole and pyridine rings with an acetic acid side chain. This architecture is reminiscent of several bioactive molecules that have demonstrated efficacy in preclinical and clinical settings. The acetic acid moiety, in particular, suggests potential for protein binding or modulation of enzyme activity through carboxylate interactions.
Recent advancements in computational chemistry and high-throughput screening have enabled researchers to explore the pharmacological potential of such complex scaffolds more efficiently than ever before. The combination of molecular modeling techniques with experimental validation has been instrumental in identifying novel leads for drug development. In particular, the pyrazolopyridine motif has been associated with inhibitory effects on kinases and other enzymes implicated in disease pathways.
One of the most compelling aspects of 2-4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-bpyridin-1-ylacetic acid is its potential as a tool compound for investigating biological mechanisms. Its unique structural features make it a valuable candidate for studying enzyme inhibition, receptor binding, and signal transduction processes. For instance, the difluoromethyl group can serve as a probe to assess metabolic stability or as a handle for further derivatization to optimize potency.
In the context of drug discovery pipelines, this compound exemplifies the importance of structural diversity in identifying molecules with therapeutic promise. The methyl groups at positions 3 and 6 contribute to the overall lipophilicity of the molecule, which is often a critical parameter for oral bioavailability. Meanwhile, the acetic acid side chain may interact with specific amino acid residues in target proteins, influencing both binding affinity and selectivity.
The pyrazolopyridine core itself has been implicated in several pharmacological contexts. For example, derivatives of this scaffold have shown promise as inhibitors of Janus kinases (JAKs), which are involved in inflammatory responses and autoimmune diseases. Additionally, modifications at the 1-position can alter interactions with enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are relevant to pain management and anti-inflammatory therapies.
From a synthetic chemistry perspective, 2-4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-bpyridin-1-ylacetic acid presents an intriguing challenge due to its complexity. The synthesis likely involves multi-step reactions that require precise control over regioselectivity and stereoselectivity. Advances in transition metal-catalyzed cross-coupling reactions have made it possible to construct such heterocyclic frameworks more efficiently than traditional methods.
The acetic acid functionality also opens up possibilities for further chemical modification through esterification or amidation reactions. These transformations can be used to fine-tune physicochemical properties or to introduce additional targeting groups that enhance tissue specificity or improve pharmacokinetics.
In summary, 2-4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-bpyridin-1-ylacetic acid (CAS No. 937607-08-4) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features—particularly the presence of difluoromethyl, methyl, and acetic acid substituents—make it a versatile scaffold for developing novel bioactive molecules. As computational methods continue to evolve and high-throughput screening becomes more sophisticated, this compound will likely serve as an important intermediate or lead compound in future drug discovery efforts.
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